![molecular formula C9H13NO3S B8201859 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate](/img/structure/B8201859.png)
4-(Pyridin-1-ium-1-yl)butane-1-sulfonate
Overview
Description
4-(Pyridin-1-ium-1-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sodium 4-(pyrene-1-yl)butane-1-sulfonate is used to enhance the stability of aqueous reduced graphene oxide (RGO) dispersions, thereby improving stabilization (Heard et al., 2019).
4-(Succinimido)-1-butane sulfonic acid serves as an efficient and reusable Bronsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives using thermal and ultrasonic conditions (Khaligh & Hamid, 2015). It is also used for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives under solvent-free conditions (Khaligh et al., 2016).
4-(1-Imidazolium) butane sulfonate acts as a catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Rahman et al., 2012).
Sulfonic acid functionalized pyridinium chloride is utilized as a catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones (Moosavi-Zare et al., 2013).
The Wittig reaction of 4-((4-methylphenyl)sulfonyl)-1-(triphenylphosphoranylidene)butan-2-one can synthesize aromatic and non-aromatic 2,5-disubstituted five-membered heterocycles (Benetti et al., 2002).
4-(4-carboxypyridinium-1-yl)butane-1-sulfonate shows high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).
The novel nanosized N-sulfonic acid catalyst is used for the one-pot synthesis of hexahydroquinolines under solvent-free conditions, providing excellent yields and reusability (Goli-Jolodar et al., 2016).
The optimal conditions for synthesizing 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate involve a temperature of 40°C for 30 hours in the absence of solvent, achieving a 63.2% yield (Ji, 2011).
4-(pyridin-2-yl) pyrimidin-2-sulfonate ligands with barium salts result in novel supramolecular barium complexes with unique architectures (Dong et al., 2010).
Graphene oxide anchored sulfonic acid exhibits high catalytic activity for the one-pot synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).
properties
IUPAC Name |
4-pyridin-1-ium-1-ylbutane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRBRNPZIHENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-1-ium-1-yl)butane-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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